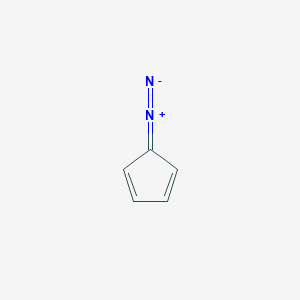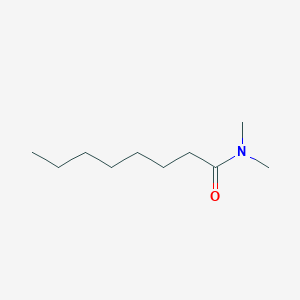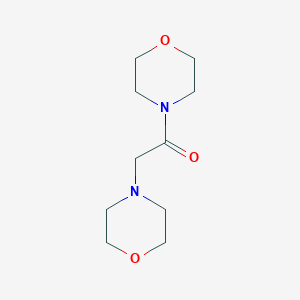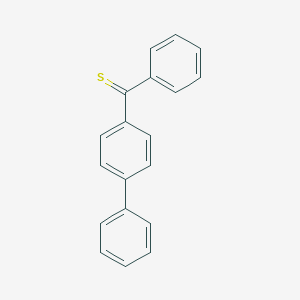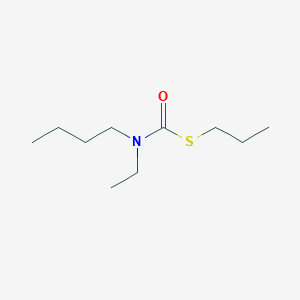
3-Pyridinealdoxime
Vue d'ensemble
Description
Pyridine-3-carbaldehyde oxime is an aldoxime obtained by the formal condensation of the aldehyde group of pyridine-3-carbaldehyde (nicotinaldehyde) with hydroxylamine. It is a member of pyridines and an aldoxime. It derives from a pyridine-3-carbaldehyde.
Applications De Recherche Scientifique
Synthèse Chimique
3-Pyridinealdoxime, ou oxime de nicotinaldéhyde, est souvent utilisé en synthèse chimique. Il peut être utilisé comme un bloc de construction dans la synthèse de diverses molécules complexes .
Recherche Biologique
En recherche biologique, l'oxime de nicotinaldéhyde a été utilisé comme inhibiteur de l'absorption de l'acide nicotinique et de la nicotinamide par Bordetella pertussis .
Recherche Pharmaceutique
En recherche pharmaceutique, les dérivés de l'oxime de nicotinaldéhyde ont montré des effets thérapeutiques potentiels. Par exemple, l'analogue de la nicotine «(E)-nicotinaldéhyde O-cinnamyloxime» a été étudié pour ses effets protecteurs sur les cellules dopaminergiques SH-SY5Y soumises à la roténone .
Science des Matériaux
En science des matériaux, l'oxime de nicotinaldéhyde peut être utilisé dans la préparation de certains types de polymères .
Applications Industrielles
Dans les applications industrielles, l'oxime de nicotinaldéhyde peut être utilisé dans la production de colorants, de résines et d'autres produits chimiques .
Sciences de l'Environnement
En sciences de l'environnement, l'oxime de nicotinaldéhyde peut être utilisé dans l'étude du comportement chimique et de la dégradation dans l'environnement .
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as pralidoxime, target acetylcholinesterase, an enzyme crucial for nerve function .
Mode of Action
Related compounds like pralidoxime work by reactivating acetylcholinesterase, which has been inactivated by organophosphates .
Biochemical Pathways
3-Pyridinealdoxime might be involved in the aldoxime-nitrile pathway, a significant route of carbon and nitrogen metabolism in many life forms. This pathway starts with the transformation of amino acids to aldoximes, which are then converted to nitriles and ultimately hydrolyzed to acids and ammonia .
Result of Action
The action of similar compounds often results in the reactivation of enzymes that have been inactivated by certain toxins .
Orientations Futures
Oximes are considered to be potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against organophosphate poisoning . The unique properties imparted by the oxime N–O bond have also been used to integrate dynamic chemistries into materials . Future research will likely focus on further exploring the diverse applications of oximes .
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may undergo degradation over time .
Dosage Effects in Animal Models
The effects of 3-Pyridinealdoxime vary with different dosages in animal models .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins . It may also have effects on its localization or accumulation .
Subcellular Localization
It is known that this compound may be directed to specific compartments or organelles within the cell .
Propriétés
| { "Design of the Synthesis Pathway": "Nicotinaldehyde oxime can be synthesized through a one-step reaction using nicotinaldehyde and hydroxylamine hydrochloride.", "Starting Materials": [ "Nicotinaldehyde", "Hydroxylamine hydrochloride" ], "Reaction": [ "Dissolve nicotinaldehyde in ethanol", "Add hydroxylamine hydrochloride to the solution and stir for several hours", "Heat the mixture to reflux for 2-3 hours", "Cool the mixture and filter the solid product", "Wash the product with ethanol and dry under vacuum", "The resulting product is nicotinaldehyde oxime" ] } | |
Numéro CAS |
1193-92-6 |
Formule moléculaire |
C6H6N2O |
Poids moléculaire |
122.12 g/mol |
Nom IUPAC |
(NZ)-N-(pyridin-3-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C6H6N2O/c9-8-5-6-2-1-3-7-4-6/h1-5,9H/b8-5- |
Clé InChI |
YBKOPFQCLSPTPV-YVMONPNESA-N |
SMILES isomérique |
C1=CC(=CN=C1)/C=N\O |
SMILES |
C1=CC(=CN=C1)C=NO |
SMILES canonique |
C1=CC(=CN=C1)C=NO |
| 51892-16-1 1193-92-6 |
|
Pictogrammes |
Irritant |
Synonymes |
3-pyridine-aldoxime 3-pyridinecarboxaldehyde oxime |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

